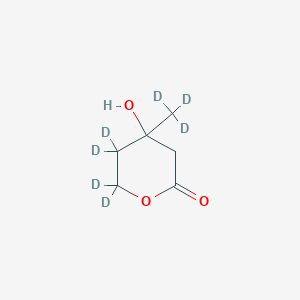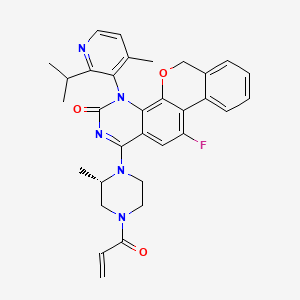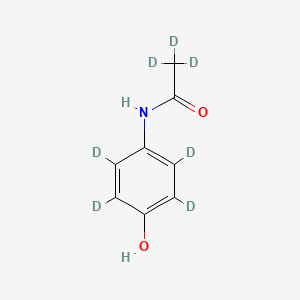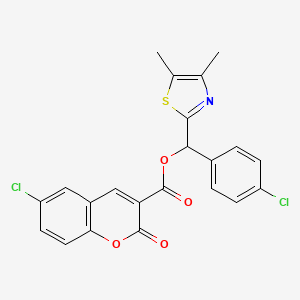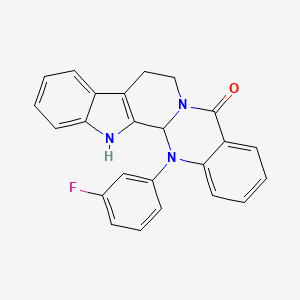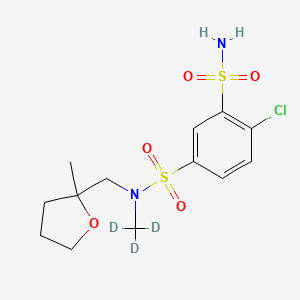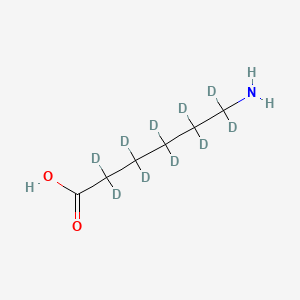
6-Aminocaproic acid-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminocaproic acid-d10 is a deuterium-labeled derivative of 6-Aminocaproic acid, which is a monoamino carboxylic acid. This compound is primarily known for its potent antifibrinolytic properties, making it an effective inhibitor of plasmin and plasminogen . The deuterium labeling in this compound is used to trace and study the compound’s behavior in various biochemical processes.
Preparation Methods
The preparation of 6-Aminocaproic acid-d10 typically involves the alkali hydrolysis of caprolactam. The process includes several steps:
Alkali Hydrolysis: Caprolactam reacts with sodium hydroxide and water at a temperature of 100 to 110°C for 1 to 5 hours.
Neutralization: The hydrolyzed product is cooled to room temperature and neutralized to a pH of 7.5 using dilute sulfuric acid.
Desalination: The neutralized product undergoes electrodialysis for desalination.
Chemical Reactions Analysis
6-Aminocaproic acid-d10 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a nitro group.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol group.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace the amino or carboxylic groups.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller molecules.
Scientific Research Applications
6-Aminocaproic acid-d10 has a wide range of applications in scientific research:
Mechanism of Action
6-Aminocaproic acid-d10 exerts its effects by binding reversibly to the kringle domain of plasminogen. This binding blocks the activation of plasminogen to plasmin, thereby inhibiting fibrinolysis and reducing bleeding . The molecular targets involved include plasminogen and fibrin, which are crucial in the clotting process.
Comparison with Similar Compounds
6-Aminocaproic acid-d10 is similar to other compounds like:
6-Aminocaproic acid: The non-deuterated form, which also inhibits plasmin and plasminogen.
Epsilon-Aminocaproic acid: Another name for 6-Aminocaproic acid, highlighting its structural similarity.
The uniqueness of this compound lies in its deuterium labeling, which allows for detailed tracing and analysis in biochemical studies.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
141.23 g/mol |
IUPAC Name |
6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2 |
InChI Key |
SLXKOJJOQWFEFD-YXALHFAPSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Canonical SMILES |
C(CCC(=O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


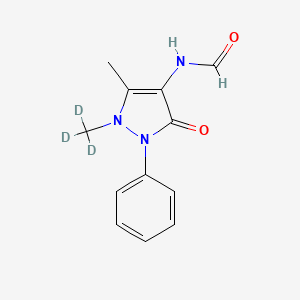
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
![[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12417753.png)
